N-[(4-Chlorophenyl)methyl][N'-(propan-2-ylidene)hydrazinecarbonyl]formamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]formamide is a chemical compound with the molecular formula C11H12ClN3O2. This compound is known for its unique structure, which includes a chlorophenyl group, a hydrazinecarbonyl group, and a formamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]formamide typically involves the reaction of 4-chlorobenzylamine with isopropylidene hydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N-[(4-Chlorophenyl)methyl]-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]formamide may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide
- N-[(4-Chlorophenyl)methyl]-1-(hydrazinecarbonyl)acetamide
- N-[(4-Chlorophenyl)methyl]-1-(hydrazinecarbonyl)benzamide
Uniqueness
N-[(4-Chlorophenyl)methyl]-1-[N’-(propan-2-ylidene)hydrazinecarbonyl]formamide is unique due to its specific structural features, such as the presence of the isopropylidene group and the formamide group. These structural elements contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H14ClN3O2 |
---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(propan-2-ylideneamino)oxamide |
InChI |
InChI=1S/C12H14ClN3O2/c1-8(2)15-16-12(18)11(17)14-7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3,(H,14,17)(H,16,18) |
InChI Key |
NXYXIHVCUAXYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCC1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
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